(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a carboxymethyl-ethyl-amino substituent at the 3-position and a benzyl ester group at the 1-position. This compound is part of a broader class of pyrrolidine-based molecules, often utilized in medicinal chemistry for their conformational rigidity and ability to mimic peptide structures. Its stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-17(11-15(19)20)14-8-9-18(10-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKDPKEGFNDQP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxylate precursor.
Attachment of the Benzyl Ester: The benzyl ester moiety can be attached through esterification, typically using benzyl alcohol and a carboxylic acid derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester may involve optimized versions of the laboratory synthesis methods. These processes often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxymethyl and benzyl ester groups allows for interactions with various biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs and their distinguishing features:
*Note: Molecular formula and weight for the target compound are inferred from analogs; exact values may vary.
Key Observations:
Amino Acid Derivatives (e.g., ): Mimic peptide backbones, enabling interactions with proteases or receptors involved in signaling pathways.
Stereochemistry and Rotamerism :
Biological Activity
(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and multiple functional groups, suggests potential interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of both carboxymethyl and benzyl ester functional groups enhances its reactivity and solubility, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 66564346 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. The carboxymethyl group may facilitate interactions with active sites, while the benzyl ester can enhance binding affinity.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that are critical for cellular responses.
Biological Applications
The compound has shown promise in several biological applications:
- Drug Development : Due to its structural features, it serves as a scaffold for designing new pharmaceuticals targeting various diseases.
- Biochemical Probes : It can be utilized as a probe in studying enzyme activities and metabolic pathways.
- Therapeutic Potential : Preliminary studies suggest potential anti-cancer properties, although detailed investigations are needed.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds and their mechanisms:
- A study demonstrated that similar pyrrolidine derivatives exhibited significant inhibition of cancer cell proliferation. For instance, compounds with similar structures showed IC50 values ranging from 4 to 16 μM against various cancer cell lines .
- Research on related esters indicated that modifications at the benzyl group could significantly alter the compound's bioactivity, suggesting that this compound may have unique properties worth exploring .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester | 10.5 | Exhibits moderate anti-cancer activity |
| 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester | 8.3 | Enhanced solubility compared to methyl ester |
| This compound | TBD | Potentially unique due to benzyl group effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
